molecular formula C58H82BrClN4O6 B12363410 methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide

methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide

Cat. No.: B12363410
M. Wt: 1046.6 g/mol
InChI Key: BMRWNJCATBASDR-UHFFFAOYSA-N
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Description

Methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple double bonds and functional groups makes it susceptible to oxidation reactions.

    Reduction: Reduction reactions can modify the double bonds and other reactive sites.

    Substitution: The compound can participate in substitution reactions, particularly at the indolium and cyclohexene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to partially or fully reduced products.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, it could be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In an industrial context, it could be used in the production of specialty chemicals, dyes, or materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological or chemical effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other indolium-based molecules, cyclohexene derivatives, and ester-containing compounds. Examples include:

  • Indolium chloride
  • Cyclohexene carboxylate
  • Methyl indole-3-acetate

Uniqueness

What sets methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide apart is its unique combination of functional groups and structural complexity, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C58H82BrClN4O6

Molecular Weight

1046.6 g/mol

IUPAC Name

methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide

InChI

InChI=1S/C58H81ClN4O6.BrH/c1-57(2)46-30-21-23-32-48(46)62(40-25-17-13-9-7-11-15-19-34-52(64)60-42-54(66)68-5)50(57)38-36-44-28-27-29-45(56(44)59)37-39-51-58(3,4)47-31-22-24-33-49(47)63(51)41-26-18-14-10-8-12-16-20-35-53(65)61-43-55(67)69-6;/h21-24,30-33,36-39H,7-20,25-29,34-35,40-43H2,1-6H3,(H-,60,61,64,65);1H

InChI Key

BMRWNJCATBASDR-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCCCCCCC(=O)NCC(=O)OC)(C)C)/CCC3)Cl)CCCCCCCCCCC(=O)NCC(=O)OC)C.[Br-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCCCCCCC(=O)NCC(=O)OC)(C)C)CCC3)Cl)CCCCCCCCCCC(=O)NCC(=O)OC)C.[Br-]

Origin of Product

United States

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